L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine
Description
L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is an octapeptide with the sequence Lys-Val-Phe-Gly-Leu-Ala-Thr-Val. Its molecular formula is C₄₄H₇₈N₁₀O₁₁ (calculated based on standard peptide bond formation), and its molecular weight is approximately 979.14 g/mol. The peptide features a lysine residue, which introduces a positively charged side chain at physiological pH, and hydrophobic residues such as valine, leucine, and phenylalanine.
Properties
CAS No. |
648441-79-6 |
|---|---|
Molecular Formula |
C40H67N9O10 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C40H67N9O10/c1-21(2)18-28(37(55)44-24(7)34(52)49-33(25(8)50)39(57)48-32(23(5)6)40(58)59)45-30(51)20-43-36(54)29(19-26-14-10-9-11-15-26)46-38(56)31(22(3)4)47-35(53)27(42)16-12-13-17-41/h9-11,14-15,21-25,27-29,31-33,50H,12-13,16-20,41-42H2,1-8H3,(H,43,54)(H,44,55)(H,45,51)(H,46,56)(H,47,53)(H,48,57)(H,49,52)(H,58,59)/t24-,25+,27-,28-,29-,31-,32-,33-/m0/s1 |
InChI Key |
FNSBFNDTAYMOKC-HIHXZIGPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the following steps:
- Attachment to Solid Support : The first amino acid is anchored to an insoluble resin.
- Coupling Reactions : Each subsequent amino acid is added sequentially using coupling agents such as carbodiimides (e.g., DIC) or uronium salts (e.g., HBTU).
- Protecting Groups : Functional groups such as Fmoc (9-fluorenylmethoxycarbonyl) protect reactive sites during synthesis.
- Cleavage and Deprotection : The peptide is cleaved from the resin and deprotected to yield the final product.
Purification
After synthesis, purification is performed using techniques like high-performance liquid chromatography (HPLC) to ensure high purity. Stability studies are conducted to monitor degradation under varying pH and temperature conditions.
Table: Key Parameters in SPPS
| Step | Description | Common Reagents/Conditions |
|---|---|---|
| Solid Support Attachment | Anchoring first amino acid | Insoluble resins (e.g., polystyrene) |
| Coupling | Sequential addition of amino acids | DIC, HBTU |
| Protecting Groups | Blocking reactive sites | Fmoc |
| Cleavage/Deprotection | Final peptide release | Acidic solutions (e.g., TFA) |
Biological Synthesis
Biological approaches involve recombinant DNA technology to produce peptides in engineered microorganisms.
Microbial Production
Microorganisms such as Escherichia coli or species from the genera Corynebacterium and Brevibacterium can be genetically modified to produce peptides:
- Gene Engineering : The DNA sequence encoding the peptide is inserted into plasmids.
- Expression Systems : These plasmids are introduced into host cells for peptide production.
- Fermentation : Peptides are synthesized during microbial growth in nutrient-rich media.
Advantages
Biological synthesis offers scalability and avoids the use of hazardous chemicals. It is particularly suitable for producing bioactive peptides with therapeutic applications.
Analytical Considerations
Analytical techniques are essential for verifying the identity, purity, and stability of synthesized peptides.
Stability Studies
Peptide stability is assessed under various conditions:
- pH Variations : Stability is monitored across acidic, neutral, and basic environments.
- Temperature Effects : Thermal degradation studies help determine optimal storage conditions.
Analytical Techniques
- HPLC : Used for purity analysis and quantification.
- Mass Spectrometry (MS) : Confirms molecular weight and sequence integrity.
- NMR Spectroscopy : Provides structural insights into conformation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
Oxidation: Sulfoxides or sulfone derivatives.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cell proliferation, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Below is a comparative analysis of L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine with two peptides from the evidence:
Stability and Pharmacokinetics
- Target Compound : Smaller size may reduce metabolic degradation compared to the 14-mer in , but the lack of proline (which restricts conformational flexibility) could make it susceptible to protease cleavage.
- Compound : The large size (1645.94 g/mol) may limit oral bioavailability but could extend half-life in systemic circulation if protected from renal filtration .
Biological Activity
L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine is a complex peptide composed of eight amino acids. This compound's biological activity can be evaluated through its interactions with various biological systems, including its potential therapeutic applications, cellular effects, and biochemical properties.
Structure and Composition
The peptide consists of the following amino acids:
- Lysine (Lys)
- Valine (Val)
- Phenylalanine (Phe)
- Glycine (Gly)
- Leucine (Leu)
- Alanine (Ala)
- Threonine (Thr)
- Valine (Val)
This specific sequence contributes to the peptide's unique properties, influencing its stability, solubility, and interaction with biological targets.
1. Antimicrobial Properties
Recent studies have indicated that peptides similar to this compound exhibit antimicrobial activity. For instance, antimicrobial peptides are known to disrupt bacterial membranes, leading to cell lysis. The presence of positively charged amino acids like lysine enhances this activity against negatively charged bacterial membranes.
2. Cell Signaling and Growth Regulation
Peptides in this class have been shown to modulate cell signaling pathways. They can influence cellular proliferation and differentiation through interactions with specific receptors or by altering gene expression patterns. Research indicates that such peptides may play roles in immune response modulation and tissue repair processes.
3. Neuroprotective Effects
Certain sequences within this peptide family have demonstrated neuroprotective properties. These effects may be attributed to their ability to inhibit apoptosis in neuronal cells and promote cell survival under stress conditions. Studies suggest that these peptides can enhance neuronal growth factor signaling, which is crucial for neuronal health.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a peptide similar to this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating strong antimicrobial potential.
| Bacterial Strain | Concentration (µM) | Viability (%) |
|---|---|---|
| E. coli | 10 | 20 |
| S. aureus | 10 | 15 |
| P. aeruginosa | 10 | 25 |
Case Study 2: Neuroprotection in vitro
Another study investigated the neuroprotective effects of a related peptide on cultured neurons exposed to oxidative stress. The treatment led to a significant decrease in apoptotic markers compared to untreated controls.
| Treatment | Apoptotic Markers (%) |
|---|---|
| Control | 60 |
| Peptide Treatment | 30 |
Research Findings
- Thermal Stability : Research indicates that the thermal stability of peptides like L-Lysyl-L-valyl is influenced by their sequence, which affects their potential applications in drug formulations.
- Sorption Properties : The compound exhibits unique sorption characteristics for organic compounds, suggesting potential applications in drug delivery systems.
- Biocompatibility : Preliminary studies show that this peptide is biocompatible, making it a candidate for biomedical applications such as scaffolds in tissue engineering.
Q & A
Basic Question: How can the primary structure of L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine be experimentally validated?
Methodological Answer:
The primary structure (sequence) is confirmed via mass spectrometry (MS) for molecular weight verification and Edman degradation for sequential amino acid identification.
- MS Analysis : Use MALDI-TOF or ESI-MS to compare the observed molecular weight (calculated from the sequence) with the experimental value. Discrepancies >0.1% indicate potential synthesis errors or post-translational modifications .
- Edman Degradation : Cleave N-terminal residues sequentially, with HPLC or capillary electrophoresis to identify released phenylthiohydantoin (PTH)-amino acids. This method is limited to peptides <50 residues due to cumulative cleavage inefficiencies .
Basic Question: What strategies are employed for synthesizing this peptide in laboratory settings?
Methodological Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection chemistry is standard:
Resin Activation : Load Fmoc-L-valine onto a Wang resin via esterification.
Iterative Deprotection/Coupling : Use piperidine for Fmoc removal and HBTU/HOBt for amino acid activation. Monitor coupling efficiency via Kaiser test.
Cleavage : Treat with TFA/water/TIS (95:2.5:2.5) to release the peptide from the resin and remove side-chain protections .
Critical Note : Glycine residues (e.g., phenylalanylglycyl) require extended coupling times (≥1 hour) due to steric hindrance .
Basic Question: How is purity assessed post-synthesis, and what thresholds are acceptable for research use?
Methodological Answer:
Purity is quantified via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and analytical ultracentrifugation for aggregation detection.
- Acceptable Thresholds : ≥95% purity for in vitro assays (e.g., binding studies); ≥98% for structural biology (NMR/crystallography).
- Common Impurities : Truncated sequences (e.g., lacking L-threonyl-L-valine) or deletion peptides, identified via tandem MS/MS .
Advanced Question: What experimental approaches resolve contradictions in reported conformational dynamics of this peptide?
Methodological Answer:
Contradictions arise from solvent conditions or temperature variations. Use:
- NMR Spectroscopy : Assign NOE signals in D₂O (pH 4.5) at 278K to stabilize transient α-helical regions. Compare with circular dichroism (CD) spectra in trifluoroethanol (TFE) to assess helical propensity .
- Molecular Dynamics (MD) Simulations : Perform 100-ns simulations (AMBER force field) to model solvent-dependent folding. Validate against experimental NMR restraints .
Advanced Question: How does pH influence the stability of this peptide, and what analytical methods detect degradation products?
Methodological Answer:
- pH Stability : At pH <3, the peptide undergoes Asp-Pro bond cleavage (in glycyl-L-leucyl segment). At pH >8, deamidation of asparagine residues occurs.
- Detection Methods : Use LC-MS with ion-trap detectors to identify degradation products (e.g., truncated peptides or isoaspartate formation). Accelerated stability studies (40°C/75% RH) over 14 days predict shelf-life .
Advanced Question: What techniques elucidate interactions between this peptide and target proteins (e.g., receptors or enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a CM5 chip and measure binding kinetics (ka/kd) for proteins like G-protein-coupled receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for peptide-enzyme interactions. For example, binding to proteases may show entropy-driven mechanisms due to hydrophobic side-chain interactions .
Advanced Question: How are conflicting data on peptide bioactivity reconciled across different cell lines?
Methodological Answer:
- Dose-Response Variability : Test activity in HEK293 (high membrane permeability) vs. HeLa (low permeability) cells using fluorescence-labeled analogs.
- Receptor Specificity : Knock out putative receptors (CRISPR/Cas9) to confirm off-target effects. For example, discrepancies in cAMP activation may arise from cross-reactivity with adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
